molecular formula C14H25FN2O3 B1446413 tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate CAS No. 1400764-45-5

tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

Cat. No. B1446413
M. Wt: 288.36 g/mol
InChI Key: GSRZGIAJWCWOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate (TBFMPPC) is an organic compound composed of an alkyl group, an amide group, a fluoro group, and a carboxylate group. It is a colorless solid with a molecular weight of 272.3 g/mol. TBFMPPC has a variety of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is a critical intermediate in the synthesis of novel inhibitors, such as the protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011). The efficient synthesis process outlined demonstrates its utility in creating molecules with significant therapeutic potential. Moreover, its role extends to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group as an acetonyl cation equivalent under acidic conditions, which further exemplifies its versatility in medicinal chemistry (N. Purkayastha et al., 2010).

Application in Anticancer Drug Synthesis

Another research application is in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Binliang Zhang et al., 2018). This underscores its importance in the development of novel therapeutic agents targeting cancer.

Contribution to Fluorous Synthesis

Furthermore, fluorous derivatives of tert-butyl alcohol, including tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate, are evaluated for their efficiency in the protection and immobilization of carboxylic acids in fluorous synthesis (J. Pardo et al., 2001). This demonstrates its utility in enhancing the efficacy of synthesis processes in medicinal chemistry by leveraging fluorous phase strategies.

Enabling Stereoselective Synthesis

The compound also finds application in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, showcasing its role in facilitating the creation of molecules with specific stereochemistry, which is crucial in the development of drugs with targeted biological activities (V. Boev et al., 2015).

properties

IUPAC Name

tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25FN2O3/c1-10(18)16-9-14(5)6-7-17(8-11(14)15)12(19)20-13(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRZGIAJWCWOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCN(CC1F)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.